molecular formula C21H19F3N2O3S B6520312 3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-03-4

3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B6520312
CAS No.: 896375-03-4
M. Wt: 436.4 g/mol
InChI Key: MNBFBFOEBIMCPN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two methoxy groups at the 3rd and 4th positions . The amide group is further substituted with a 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a thiazole ring, and a trifluoromethyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form amines and carboxylic acids . Thiazoles can participate in reactions with electrophiles at the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties.

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c1-28-17-8-5-14(11-18(17)29-2)19(27)25-10-9-16-12-30-20(26-16)13-3-6-15(7-4-13)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFBFOEBIMCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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